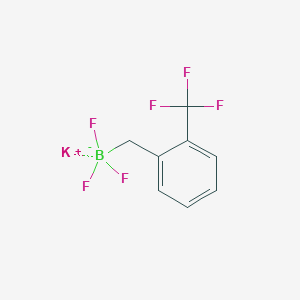

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate is an organoboron compound that has gained attention due to its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate can be synthesized through the reaction of 2-(trifluoromethyl)benzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(trifluoromethyl)benzyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium alkyltrifluoroborate

Uniqueness

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate is unique due to the presence of both trifluoromethyl and benzyl groups, which confer distinct reactivity and stability compared to other potassium organotrifluoroborates. This compound’s ability to introduce trifluoromethyl groups into organic molecules makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

Potassium trifluoro(2-(trifluoromethyl)benzyl)borate (KTFB) is a specialized organoboron compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of KTFB, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

KTFB can be characterized by its chemical formula, which includes a boron atom bonded to a trifluoromethyl group and a benzyl moiety. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it suitable for various applications in medicinal chemistry.

Synthesis of KTFB

The synthesis of KTFB typically involves the reaction of boronic acid derivatives with trifluoromethylated benzyl halides. A common method includes using potassium fluoride as a base in the presence of a solvent such as acetone or DMF. This process yields KTFB with high purity and yield, suitable for further biological testing.

KTFB exhibits several biological activities attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that KTFB possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary research indicates that KTFB may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : KTFB has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of KTFB against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, demonstrating its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with KTFB led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated increased apoptosis rates, suggesting that KTFB may activate apoptotic pathways.

-

Enzyme Inhibition Studies :

- Research focusing on KTFB's effect on acetylcholinesterase (AChE) showed competitive inhibition with an IC50 value of 50 µM. This suggests potential applications in treating conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Significant reduction in viability |

| Anticancer | HeLa Cell Line | 50 | Increased apoptosis |

| Enzyme Inhibition | AChE | 50 | Competitive inhibition |

Properties

IUPAC Name |

potassium;trifluoro-[[2-(trifluoromethyl)phenyl]methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF6.K/c10-8(11,12)7-4-2-1-3-6(7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZKYGXKFRQHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF6K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.